molecular formula C18H18ClNO5 B2462784 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide CAS No. 1986548-61-1

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2462784
CAS No.: 1986548-61-1
M. Wt: 363.79
InChI Key: WOTQVEYOXYJWBJ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound that features a complex aromatic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phenoxy intermediate: Starting with 2-chloro-6-ethoxy-4-formylphenol, the phenol group is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation reaction: The phenoxy intermediate is then reacted with 2-methoxyaniline under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: 2-(2-chloro-6-ethoxy-4-carboxyphenoxy)-N-(2-methoxyphenyl)acetamide.

    Reduction: 2-(2-chloro-6-ethoxy-4-hydroxyphenoxy)-N-(2-methoxyphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Materials Science: Possible use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-6-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the formyl group.

    2-(2-chloro-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the ethoxy group.

    2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide: Lacks the N-(2-methoxyphenyl) group.

Properties

IUPAC Name

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-3-24-16-9-12(10-21)8-13(19)18(16)25-11-17(22)20-14-6-4-5-7-15(14)23-2/h4-10H,3,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTQVEYOXYJWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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